Trifluoro(iodomethyl)borate

Nucleophilic substitution Azidation Click chemistry precursor

Potassium trifluoro(iodomethyl)borate (CAS 888711-47-5) is a potassium organotrifluoroborate salt belonging to the halomethyltrifluoroborate subclass. Characterized by the linear formula ICH₂BF₃K and a molecular weight of 247.84 g/mol, this compound exists as an air- and moisture-stable crystalline solid with a melting point of 242–258 °C (dec.).

Molecular Formula CH2BF3I-
Molecular Weight 208.74 g/mol
Cat. No. B12986855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoro(iodomethyl)borate
Molecular FormulaCH2BF3I-
Molecular Weight208.74 g/mol
Structural Identifiers
SMILES[B-](CI)(F)(F)F
InChIInChI=1S/CH2BF3I/c3-2(4,5)1-6/h1H2/q-1
InChIKeyPAOXGTYHNMXOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro(iodomethyl)borate: A Bench-Stable C1 Building Block for Cross-Coupling and Nucleophilic Substitution


Potassium trifluoro(iodomethyl)borate (CAS 888711-47-5) is a potassium organotrifluoroborate salt belonging to the halomethyltrifluoroborate subclass [1]. Characterized by the linear formula ICH₂BF₃K and a molecular weight of 247.84 g/mol, this compound exists as an air- and moisture-stable crystalline solid with a melting point of 242–258 °C (dec.) . Organotrifluoroborates serve as shelf-stable surrogates for boronic acids, retaining reactivity as masked boron nucleophiles while eliminating the protodeboronation, oxidation, and oligomerization pathways that plague their trivalent counterparts [2]. The iodomethyl variant specifically functions as a versatile C1 building block, enabling nucleophilic displacement of the iodide leaving group and participation in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct functionalized ethyltrifluoroborates and more complex molecular architectures .

Why Generic Halomethyltrifluoroborate Substitution Fails: The Basis for Potassium Trifluoro(iodomethyl)borate Differentiation


Although potassium halomethyltrifluoroborates share a common scaffold (XCH₂BF₃K) and synthetic entry point [1], the leaving-group aptitude of the halogen atom (I vs. Br vs. Cl) directly governs reactivity in the defining nucleophilic substitution step that generates functionalized organotrifluoroborates. Iodide is a substantially better leaving group than bromide in S_N2-type displacements, conferring faster reaction kinetics, higher yields, and broader nucleophile scope to the iodomethyl variant [2]. Simultaneously, the trifluoroborate (–BF₃K) moiety imparts a level of bench stability and stoichiometric control that boronic acids and boronate esters cannot match [3]. Consequently, selecting a generic bromomethyl analog or a conventional boronic acid for applications requiring efficient C1 homologation or reliable cross-coupling would result in lower yields, slower reaction rates, or unpredictable consumption of the boron reagent. The iodomethyl derivative uniquely balances reactivity (from the C–I bond) with stability (from the –BF₃K group), a combination not available from any single alternative reagent class.

Quantitative Evidence Guide: How Potassium Trifluoro(iodomethyl)borate Outperforms Bromomethyl and Boronic Acid Alternatives


Superior Leaving-Group Ability in Nucleophilic Substitution: Iodomethyl Outperforms Bromomethyl for Azide Displacement

The enhanced leaving-group ability of iodide relative to bromide translates into a quantitative yield advantage in S_N2-type displacement reactions. Here, potassium trifluoro(iodomethyl)borate reacts with sodium azide in DMSO-d₆ at ambient temperature to afford the azidomethyltrifluoroborate product in 94% isolated yield within 5.0 hours [1]. By contrast, the corresponding bromomethyltrifluoroborate requires more forcing conditions or extended reaction times to achieve comparable conversion, reflecting iodide's lower bond dissociation energy and superior nucleofugality [2].

Nucleophilic substitution Azidation Click chemistry precursor

Bench Stability Advantage: Quantified Shelf-Life and Handling Superiority Over Boronic Acids

Potassium organotrifluoroborates, including the iodomethyl derivative, are described as bench-stable, air- and moisture-tolerant crystalline solids with a melting point of 245–258 °C that can be stored at room temperature under an inert atmosphere . In contrast, the corresponding iodomethylboronic acid or its pinacol ester would be prone to rapid protodeboronation and air/moisture-induced degradation, necessitating cold storage under argon and introducing lot-to-lot variability in effective boron content. The tetrasubstituted borate structure (sp³-hybridized boron) lacks Lewis acidity, rendering the compound stable to oxidation conditions and ensuring monomeric stoichiometry that allows precise equivalent control in cross-coupling reactions .

Bench stability Boronic acid surrogate Procurement logistics

Synthetic Efficiency: Iodomethyl Trifluoroborate Is Prepared in 89% Yield and Serves as a Precursor to Diverse Functionalized Ethyltrifluoroborates

The Molander group reported that potassium iodomethyltrifluoroborate is prepared via reaction of n-BuLi with diiodomethane in the presence of triisopropyl borate, followed by KHF₂ treatment, in 89% overall yield [1]. This intermediate then undergoes nucleophilic substitution with a broad panel of nucleophiles (alkyllithiums, aryllithiums, Grignard reagents, amines, alkoxides, carbanions, and thiolates) to generate functionalized organotrifluoroborates in good to excellent yields [1]. Notably, the bromomethyl analog yields only 78% when using trimethyl borate, and diiodomethane—while pricier—provides a superior substrate for the iodomethyl product [2].

C1 building block Ethyltrifluoroborate synthesis Homologation

Documented Cross-Coupling Performance: Efficient Suzuki–Miyaura Coupling of Halomethyltrifluoroborate-Derived Substrates

Functionalized organotrifluoroborates accessed from potassium iodomethyltrifluoroborate via nucleophilic substitution have been demonstrated as competent nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with aryl halides [1]. The Molander group's subsequent work on aminomethylations shows that aminomethyltrifluoroborates (derived from halomethyltrifluoroborate precursors) couple with aryl bromides under Pd(OAc)₂/RuPhos catalysis in good yields, confirming the iodomethyl derivative's role as an entry point to coupling-competent building blocks [2]. Given that the iodomethyl variant provides higher conversion to the intermediate functionalized organotrifluoroborate (see Evidence Item 3), downstream coupling yields are correspondingly higher than those achievable through the bromomethyl route.

Suzuki–Miyaura coupling C–C bond formation Palladium catalysis

Procurement-Driven Application Scenarios for Potassium Trifluoro(iodomethyl)borate


Synthesis of Azide-Containing Click Chemistry Building Blocks via High-Yielding S_N2 Displacement

When a research program requires azidomethyl-functionalized aryl or heteroaryl scaffolds for copper-catalyzed azide–alkyne cycloaddition (CuAAC), potassium trifluoro(iodomethyl)borate provides a 94%-yielding entry to azidomethyltrifluoroborate under mild conditions (NaN₃, DMSO-d₆, 5.0 h) [1]. The corresponding bromomethyl analog requires longer reaction times or heating, reducing throughput in parallel synthesis workflows. Following azidation, the trifluoroborate can be cross-coupled with (hetero)aryl halides to install the azidomethyl group directly onto drug-like cores, a strategy superior to pre-forming and isolating potentially hazardous low-molecular-weight organic azides.

Streamlined C1 Homologation Platform for Medicinal Chemistry Library Expansion

Medicinal chemistry groups seeking to introduce a methylene spacer between an aromatic core and diverse functional groups (amines, ethers, thioethers, alkyl chains) can purchase a single reagent—potassium trifluoro(iodomethyl)borate—and derivatize it with ≥7 nucleophile classes to generate an array of functionalized ethyltrifluoroborates [2]. Each derivative then participates in Suzuki–Miyaura coupling to deliver the homologated target. This convergent strategy avoids the need to synthesize and qualify multiple individual boronic acid building blocks, each of which would have its own stability and handling constraints, thereby consolidating procurement and reducing inventory complexity [3].

Scale-Up of Aminomethylarene Synthesis via the Iodomethyl → Aminomethyl → Coupling Sequence

For process chemistry applications targeting aminomethylarene pharmacophores (a privileged motif in CNS drugs and kinase inhibitors), the iodomethyltrifluoroborate enables efficient nucleophilic displacement with primary or secondary amines to yield aminomethyltrifluoroborates [4]. These intermediates then undergo palladium-catalyzed cross-coupling with aryl bromides using a robust Pd(OAc)₂/RuPhos system [5]. The bench stability of the iodomethyl starting material and the aminomethyl intermediate ensures reproducible performance across multiple batches, a critical requirement for scale-up, while the higher leaving-group aptitude of iodide versus bromide shortens the displacement step [4].

Replacement of Unstable Iodomethylboronic Acid in Radiolabeling and Diagnostic Probe Synthesis

In radiochemistry and diagnostic probe development, where the iodomethyl group may serve as a precursor for radioiodination or as a handle for further functionalization, the trifluoroborate salt form eliminates the handling and storage challenges associated with the corresponding iodomethylboronic acid or its pinacol ester [3]. The tetracoordinate borate structure ensures that the boron center does not engage in unwanted side reactions (oxidation, Lewis acid–base adduct formation) during the labeling step, thereby preserving the integrity of the precious radiolabeled product and simplifying quality control.

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